molecular formula C10H13ClO3 B7805566 (1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride

(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride

Cat. No.: B7805566
M. Wt: 216.66 g/mol
InChI Key: PAXWODJTHKJQDZ-QVDQXJPCSA-N
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Description

(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride, more commonly known as (-)-Camphanoyl Chloride , is a high-purity chiral building block and derivatizing agent of significant importance in synthetic and analytical chemistry. Its primary research value lies in its application for the resolution of racemic mixtures of alcohols and amines . The reagent reacts with these functional groups to form diastereomeric derivatives, such as esters or amides, which can be separated based on their differing physical properties using standard techniques like chromatography or crystallization . The rigid, bulky camphor-derived structure of the molecule introduces a substantial stereochemical influence, making this separation highly effective . This compound must be handled with extreme care due to its reactivity; it is moisture-sensitive and decomposes upon contact with water . It is a corrosive substance that causes severe skin burns and eye damage . Proper storage conditions require an inert atmosphere and refrigeration between 2-8°C . The product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

(1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9?,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXWODJTHKJQDZ-QVDQXJPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@]2(CCC1(C(=O)O2)C)C(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39637-74-6
Record name 3-oxa-2-oxobornane-4-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation of (−)-(1R,3R)-3-Chlorocamphoric Anhydride

(+)-(1R,3S)-Camphoric acid (125 g, 0.625 mol) is reacted with phosphorus pentachloride (PCl₅, 455 g, 2.19 mol) in a 1,000 mL flask under inert conditions. The exothermic reaction generates hydrogen chloride (HCl) gas, necessitating a gas trap system. The mixture is stirred at room temperature until complete conversion, yielding (−)-(1R,3R)-3-chlorocamphoric anhydride as a crystalline solid.

Key Reaction Parameters

ParameterValue
Starting Material(+)-(1R,3S)-Camphoric acid
ReagentPCl₅ (4.4 equiv)
TemperatureRoom temperature
YieldQuantitative (crude)

Hydrolysis to (−)-(1S,4R)-Camphanic Acid

The anhydride intermediate (115 g, 0.53 mol) is hydrolyzed in 0.1 N sulfuric acid (1,000 mL) at 80°C for 6–8 hours. The solution is refluxed until complete dissolution, followed by cooling to room temperature. The resulting (−)-(1S,4R)-camphanic acid is isolated via vacuum filtration and purified by recrystallization from toluene, yielding 76 g (72%) of colorless needles.

Purification Details

  • Recrystallization Solvent : Toluene

  • Melting Point : 197–201°C

  • Purity : >95% (sufficient for subsequent steps)

Chlorination to this compound

(−)-(1S,4R)-Camphanic acid (50 g, 0.25 mol) is treated with thionyl chloride (SOCl₂, 150 mL) in the presence of catalytic dimethylformamide (DMF, 1 mL). The mixture is refluxed under nitrogen for 4 hours, during which the acid is converted to the acyl chloride. Excess SOCl₂ is removed via distillation, and the product is purified by vacuum distillation or recrystallization from hexane, achieving an 85–90% yield.

Optimization Notes

  • Catalyst : DMF accelerates the reaction by activating SOCl₂.

  • Side Products : HCl gas is generated, requiring scrubbing systems.

  • Industrial Scaling : Automated reactors maintain temperature and pressure consistency, enhancing reproducibility.

Direct Chlorination of Camphanic Acid

For laboratories with access to pre-formed (−)-(1S,4R)-camphanic acid, a streamlined one-step chlorination is employed:

Reaction Conditions

Camphanic acid (1 equiv) is combined with SOCl₂ (3 equiv) and DMF (0.02 equiv) in anhydrous dichloromethane (DCM). The solution is stirred at 40°C for 3 hours, followed by solvent evaporation under reduced pressure. The residue is triturated with cold hexane to yield the acyl chloride as a white solid (88–92% yield).

Comparative Data

ParameterMulti-Step MethodDirect Method
Starting MaterialCamphoric acidCamphanic acid
Reaction Time12–24 hours3 hours
Overall Yield60–65%88–92%
Purity≥98%≥99%

Mechanistic Insights

The chlorination of camphanic acid proceeds via a nucleophilic acyl substitution mechanism. Thionyl chloride reacts with the carboxylic acid group to form a mixed anhydride intermediate, which subsequently eliminates sulfur dioxide (SO₂) and HCl to yield the acyl chloride. The stereochemistry at the 1-position remains intact due to the rigidity of the bicyclic framework, preserving the (1S,4R) configuration.

Critical Stereochemical Considerations

  • The bicyclo[2.2.1]heptane skeleton restricts conformational freedom, preventing racemization during chlorination.

  • Chiral HPLC analysis confirms enantiomeric excess (ee) >99% in the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    (−)-Camphanic Acid: Formed by hydrolysis.

Scientific Research Applications

(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride involves the formation of a covalent bond with nucleophiles. The carbonyl chloride group is highly reactive and readily reacts with nucleophiles to form esters or amides. This reaction is facilitated by the electron-withdrawing nature of the carbonyl group, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Key Properties :

  • CAS No.: 39637-74-6
  • Molecular Formula : C₁₀H₁₃ClO₃
  • Boiling Point: Not explicitly reported; decomposes upon heating.
  • Hazard Statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
Structural and Functional Analogues

(a) (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid

  • CAS No.: 13429-83-9
  • Molecular Formula : C₁₀H₁₄O₄
  • Molecular Weight : 198.22 g/mol
  • Key Differences : The carboxylic acid lacks the reactive chloride group, making it less electrophilic. It serves as the precursor to the acyl chloride and is used in decarboxylative coupling reactions .
  • Reactivity : Requires activation (e.g., DCC coupling) for ester/amide formation, unlike the acyl chloride, which reacts directly with alcohols or amines .

(b) Esters Derived from (1S)-Camphanoyl Chloride Example: 4-Aminophenethyl(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

  • Synthesis: Reacting the acyl chloride with 4-aminophenethyl alcohol yields this ester with 60% efficiency .
  • Applications : Esters exhibit antiviral activity and are intermediates in pharmaceutical synthesis .
  • Comparison : Esters are more stable than the acyl chloride but require additional steps for synthesis.

(c) (1R,4S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid

  • CAS No.: 13429-83-9 (enantiomer)
  • Key Differences : The (1R,4S) enantiomer has opposite stereochemistry, leading to divergent reactivity in chiral resolutions or asymmetric catalysis .
Stability and Handling
  • (1S)-Camphanoyl Chloride: Requires storage at 2–8°C under inert gas due to moisture sensitivity. Stabilized with MEHQ (150–200 ppm) to prevent decomposition .
  • (1S)-Camphanic Acid : Stable at room temperature but hygroscopic .
  • Esters : Generally stable under ambient conditions but may degrade under prolonged UV exposure .

Biological Activity

(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride, with the CAS number 39637-74-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H13_{13}ClO3_3
  • Molecular Weight : 216.66 g/mol
  • Storage Conditions : Inert atmosphere at 2-8°C
  • Signal Word : Danger
  • Hazard Statements : H314 (Causes severe skin burns and eye damage)

Biological Activity Overview

The biological activity of this compound has been explored primarily through its structural analogs and related compounds within the γ-butyrolactone family. The following sections summarize key findings from various studies.

1. Anticancer Activity

Recent studies suggest that compounds within the γ-butyrolactone class exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, with IC50_{50} values ranging from 0.05 μM to 0.3 μM in specific assays .
CompoundCell LineIC50_{50} (μM)
LactoquinomycinMDA4680.149 - 0.313
Synthetic ButyrolactoneL12100.3

2. Anti-inflammatory Properties

Inflammation plays a critical role in cancer progression and other diseases. Some γ-butyrolactones have shown promise as anti-inflammatory agents:

  • Mechanism : Inhibition of caspase pathways and phospholipase A1 has been noted in studies involving synthetic derivatives .

3. Neuroprotective Effects

Research indicates potential neuroprotective properties:

  • Protective Mechanism : Inhibition of reactive oxygen species (ROS) production may contribute to neuroprotection in models of neurodegenerative diseases such as Alzheimer’s .

4. Antibacterial and Antifungal Activities

Certain derivatives also exhibit antibacterial and antifungal activities:

  • Efficacy : Synthetic γ-butyrolactones have shown effectiveness against strains like Streptococcus pyogenes and Proteus mirabilis with minimal inhibitory concentrations (MIC) in the range of micrograms per milliliter .

Case Study 1: Cytotoxicity Assessment

A study conducted by Roy et al. isolated a cembrane-type butyrolactone from marine sources and assessed its cytotoxicity against RAW 264.7 cells, revealing significant activity that supports further exploration into similar synthetic compounds .

Case Study 2: Neuroprotection in Animal Models

In vivo studies on γ-butyrolactone derivatives demonstrated memory-rescuing activities in mouse models subjected to induced neurotoxicity, highlighting their potential therapeutic applications for neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for preparing (1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via chlorination of (1S)-(−)-camphanic acid using thionyl chloride (SOCl₂). Key steps include:

  • Reaction Setup : Refluxing (1S)-(−)-camphanic acid with excess SOCl₂ (molar ratio ~1:10) for 3 hours under anhydrous conditions .
  • Purification : Distillation under reduced pressure to remove residual SOCl₂, yielding the acyl chloride as a pale yellow crystalline solid (81% yield) .
  • Critical Factors : Excess SOCl₂ ensures complete conversion, while prolonged heating may degrade sensitive functional groups.

Q. Table 1: Comparison of Reaction Conditions

ParameterOptimal ValueDeviation Impact
SOCl₂ Molar Excess10-foldLower excess → incomplete reaction
Reaction Time3 hoursExtended time → side products
TemperatureReflux (~70°C)Lower temp → slower reaction

Q. How can researchers ensure purity and stability during storage?

Methodological Answer:

  • Purification : Column chromatography on SiO₂ with hexane/ethyl acetate/methanol (1%) eluent removes impurities .
  • Stability : The compound is moisture-sensitive. Stabilizers like MEHQ (150–200 ppm) or TBC are recommended to inhibit decomposition . Storage under inert gas (argon) at –20°C in amber vials prevents hydrolysis .
  • Purity Analysis : HPLC (95% purity) and loss-on-drying tests (<2% moisture) are critical for quality control .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclic framework influence reactivity in esterification or amidation reactions?

Methodological Answer: The (1S,4R) configuration imposes steric constraints that direct nucleophilic attack. For example:

  • Ester Synthesis : Reaction with 2-bromoethanol in CH₂Cl₂/K₂CO₃ at 40°C for 12 hours yields 2-bromoethyl esters (89% yield). The endo orientation of methyl groups (C8, C9, C10) hinders bulkier nucleophiles, favoring smaller reagents .
  • Stereochemical Verification : ¹H/¹³C NMR (e.g., δ 0.96–1.09 ppm for methyl groups) and HRMS confirm retention of configuration .

Q. Table 2: Reactivity with Nucleophiles

NucleophileReaction YieldSteric Compatibility
2-Bromoethanol89%High (small size)
4-Phenylpiperazine17%Low (bulky)

Q. How should researchers address discrepancies in NMR data for derivatives?

Methodological Answer: Contradictions in NMR peaks (e.g., δ 1.62–2.45 ppm for H6 protons) often arise from dynamic effects or solvent interactions. Strategies include:

  • Solvent Standardization : Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistency .
  • Variable-Temperature NMR : Resolve overlapping signals by cooling samples to –40°C .
  • Cross-Validation : Compare with literature data (e.g., δ 177.6 ppm for C3 carbonyl in ¹³C NMR) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Hazards : Corrosive (R34: Causes burns) and releases toxic gases (R29) upon water contact .
  • Protective Measures : Use nitrile gloves, fume hoods, and goggles (S36/37/39). Immediate rinsing with water is required for skin/eye exposure (S26) .
  • Waste Disposal : Neutralize with cold sodium bicarbonate before disposal .

Q. How is this compound applied in synthesizing bioactive derivatives?

Methodological Answer: It serves as a chiral acylating agent for:

  • Pheromone Synthesis : Coupling with terpenols (e.g., invasive mealybug pheromones) via EDCI/DMAP-mediated esterification .
  • Antibacterial Agents : Derivatization into lipophilic-tailed inhibitors targeting bacterial membranes .
  • Chiral Resolving Agents : Formation of diastereomeric esters for absolute configuration determination .

Q. Table 3: Representative Derivatives

DerivativeApplicationKey Synthetic Step
2-Bromoethyl ester Prodrug carriersNucleophilic substitution
Piperazine conjugate CNS-targeting ligandsSN2 reaction under reflux
Chromenyl ester Fluorescent probesSteglich esterification

Q. What advanced analytical techniques validate structural integrity in complex derivatives?

Methodological Answer:

  • HRMS : Confirm molecular formulas (e.g., m/z 575.2487 [M+H]⁺ for a chromenyl ester) with <5 ppm error .
  • X-ray Crystallography : Resolve absolute configuration (e.g., C23H26O7, Mr = 414.44) .
  • Chiral HPLC : Assess enantiomeric excess (>99% ee) using cellulose-based columns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride
Reactant of Route 2
(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride

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